molecular formula C20H14ClF3N4O2 B2587637 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339101-76-7

2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione

Cat. No. B2587637
CAS RN: 339101-76-7
M. Wt: 434.8
InChI Key: WQEGRIPGPKNKOZ-UHFFFAOYSA-N
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Description

The compound “2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are majorly used in the protection of crops from pests .

Scientific Research Applications

Pharmaceutical Research

This compound exhibits properties that could be beneficial in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, potentially leading to the discovery of new medications. The trifluoromethyl group, in particular, is known for its ability to improve the metabolic stability of pharmaceuticals .

Material Science

The presence of pyrrol and isoindole rings within this compound’s structure indicates potential applications in material science. These rings can be part of polymers or small molecules that exhibit unique electronic properties, making them suitable for use in organic semiconductors or as part of novel photovoltaic materials .

Chemical Synthesis

As a building block in chemical synthesis, this compound could be used to create a variety of complex molecules. Its reactive sites, such as the amino group and the pyrrol ring, allow for selective modifications, which can lead to the synthesis of diverse chemical entities with potential applications in different industries .

Biological Studies

The compound’s structure is conducive to binding with biological macromolecules, which could make it a valuable tool in studying protein-ligand interactions. This can help in understanding the mechanisms of diseases at the molecular level and aid in the design of targeted therapies .

Agricultural Chemistry

Compounds with chloro and trifluoromethyl groups have been used in the development of agrochemicals. This compound could serve as a precursor or an active ingredient in the synthesis of pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Environmental Chemistry

The compound’s unique structure could be explored for environmental applications, such as the development of sensors for detecting pollutants or as part of systems designed to remove hazardous substances from water or soil .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various chromatographic or spectroscopic methods. Its distinct chemical signature allows for its use in the calibration of instruments or as a reference compound in quantitative analyses .

Catalysis

The pyridinyl group in the compound’s structure suggests potential catalytic properties. It could be used as a ligand in transition metal complexes, which are often employed as catalysts in organic synthesis, potentially improving reaction efficiency and selectivity .

properties

IUPAC Name

2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2/c21-14-10-12(20(22,23)24)11-26-17(14)25-6-9-28-18(29)13-4-3-5-15(16(13)19(28)30)27-7-1-2-8-27/h1-5,7-8,10-11H,6,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEGRIPGPKNKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione

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